![molecular formula C16H14ClNO4 B1350468 1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone CAS No. 885950-07-2](/img/structure/B1350468.png)
1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone, also known as 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide, is a synthetic compound that has been used in many scientific research studies. It is an aromatic compound that is composed of an aryl group and a ketone functional group. The compound has a wide range of applications in scientific research, including its use in biochemical and physiological studies, as well as its use in various lab experiments.
Scientific Research Applications
Synthesis and Properties of Nickel(II) Complexes : A study by Chai et al. (2017) involved the synthesis of mono- and dinuclear Ni(II) complexes using ligands structurally related to the compound . These complexes exhibited notable spectroscopic, electrochemical, thermal, and antimicrobial properties, highlighting their potential in various chemical applications (Chai et al., 2017).
Antimicrobial Activity of Derivative Compounds : Patel et al. (2011, 2012) synthesized derivatives of the compound, focusing on their antimicrobial activity. These studies demonstrated the potential of these derivatives in combating various microbial strains, underscoring their importance in medicinal chemistry and pharmaceutical research (Patel et al., 2011), (Patel et al., 2012).
Photochemical Studies : Gáplovský et al. (2005) conducted photochemical studies on 2-nitrobenzyl compounds, including a compound structurally similar to the one . These studies contribute to a deeper understanding of the photochemical reaction mechanisms, which is essential in fields like material sciences and photobiology (Gáplovský et al., 2005).
Spectroscopic Analysis and Antimicrobial Evaluation of Azetidinone Derivatives : Chopde et al. (2012) evaluated the antimicrobial activities of azetidinone derivatives of compounds related to the compound of interest. Their study provides insights into the potential application of these derivatives in antimicrobial treatments (Chopde et al., 2012).
properties
IUPAC Name |
1-[3-chloro-4-[(4-methyl-3-nitrophenyl)methoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-10-3-4-12(7-15(10)18(20)21)9-22-16-6-5-13(11(2)19)8-14(16)17/h3-8H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHANCIYSSYLGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)COC2=C(C=C(C=C2)C(=O)C)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


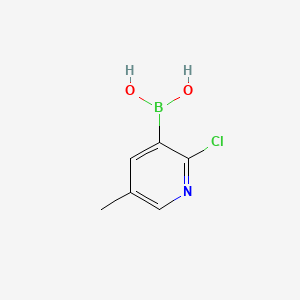
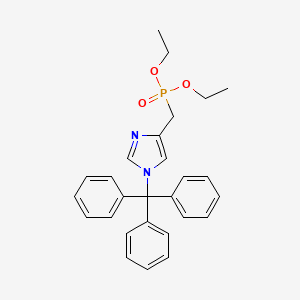
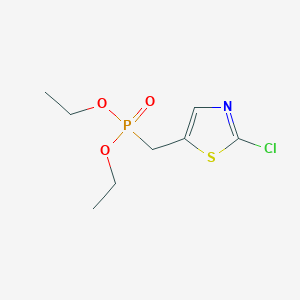
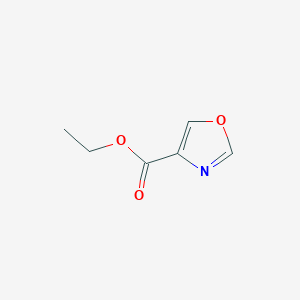
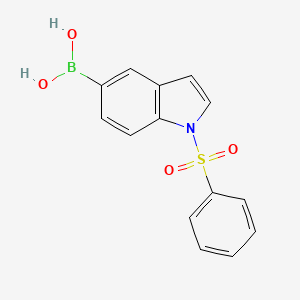
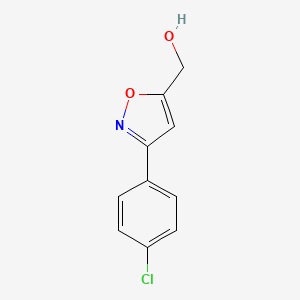
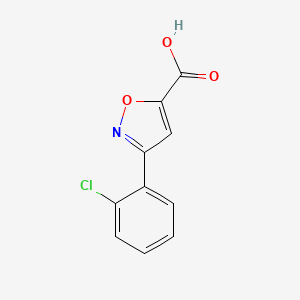
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1350403.png)

![2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone](/img/structure/B1350411.png)


![2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde](/img/structure/B1350418.png)